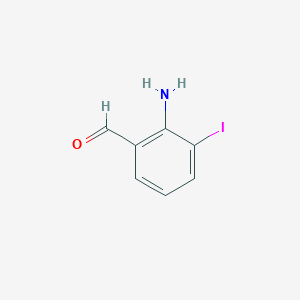

2-Amino-3-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H6INO |

|---|---|

Molecular Weight |

247.03 g/mol |

IUPAC Name |

2-amino-3-iodobenzaldehyde |

InChI |

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 |

InChI Key |

BEFNAVNUQWCRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Amino-3-iodobenzaldehyde

Part 1: Executive Summary & Core Directive

2-Amino-3-iodobenzaldehyde is a high-value, labile heterocyclic scaffold primarily utilized as a "privileged structure" in the synthesis of polysubstituted quinolines and related N-heterocycles.[1] Unlike its stable commercially available congeners (e.g., 2-aminobenzaldehyde or 2-amino-3,5-dibromobenzaldehyde), the 3-iodo variant is frequently generated in situ or used immediately upon isolation due to its propensity for self-condensation.[1]

Its strategic value lies in its dual-reactivity profile :

-

Ortho-Amino Aldehyde Motif: Enables rapid condensation with ketones/aldehydes (Friedländer synthesis) to form the quinoline core.[1]

-

C3-Iodine Handle: Provides a pre-installed site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) after or during heterocycle formation, allowing for the rapid generation of diverse chemical libraries.[1]

This guide moves beyond standard database entries to provide a practical, mechanism-driven manual for synthesizing, handling, and deploying this unstable intermediate.

Part 2: Physicochemical Profile & Stability[1]

Note on Commercial Availability: Due to limited shelf-stability, this compound is rarely available in high purity from catalog vendors.[1] It is best treated as a transient intermediate.[1]

| Property | Value / Description | Notes |

| Molecular Formula | C₇H₆INO | |

| Molecular Weight | 247.03 g/mol | |

| Appearance | Yellow to orange crystalline solid | Darkens rapidly upon air exposure (oxidation/polymerization).[1] |

| Melting Point | 55–60 °C (Estimated) | Lower than 3-iodobenzaldehyde (57°C) due to ortho-disruption; impure samples melt lower.[1] |

| Solubility | DCM, CHCl₃, EtOAc, DMSO | Poor solubility in water; soluble in organic solvents but reacts with acetone (aldol). |

| Stability | Low | Prone to self-condensation (trimerization) to form macrocyclic Schiff bases.[1] |

| Storage | -20°C, under Argon/Nitrogen | Critical: Store in dark. Use within 24 hours of preparation. |

Part 3: Validated Synthetic Protocols

Direct iodination of 2-aminobenzaldehyde is regiochemically challenging (favoring the 5-position).[1] The most authoritative and controllable route involves the oxidation of the corresponding benzyl alcohol , which prevents over-iodination and preserves the sensitive aldehyde function until the final step.

Method A: Oxidation of 2-Amino-3-iodobenzyl Alcohol (Recommended)

This route minimizes self-condensation by generating the aldehyde immediately prior to use.[1]

Precursor: 2-Amino-3-iodobenzyl alcohol (derived from reduction of 2-amino-3-iodobenzoic acid).[1]

Protocol:

-

Reagents: Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or Chloroform.[1]

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N₂).

-

Procedure:

-

Dissolve 2-amino-3-iodobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add activated MnO₂ (10.0 equiv) in one portion.[1] Note: Excess MnO₂ is required for rapid conversion.

-

Stir vigorously at room temperature for 1–4 hours. Monitor by TLC (aldehyde spot is less polar than alcohol).[1]

-

Filtration: Filter through a pad of Celite to remove Mn species.[1] Wash with DCM.[1]

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Result: Yellow solid/oil.[1][2] Do not purify by silica column unless necessary (silica acidity catalyzes self-condensation).[1] Use immediately.

-

Method B: Reduction of 2-Nitro-3-iodobenzaldehyde (Traditional)

Useful if the nitro-precursor is already in hand.[1]

Protocol:

-

Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol (EtOH).[1][3]

-

Procedure:

-

Suspend 2-nitro-3-iodobenzaldehyde in EtOH/H₂O (5:1).[1]

-

Add Fe powder (3-5 equiv) and catalytic HCl or AcOH.[1]

-

Heat to 60-80°C for 1 hour.

-

Workup: Neutralize with NaHCO₃, extract with EtOAc.

-

Caution: The acidic conditions can promote immediate polymerization of the product. Rapid neutralization is critical.[1]

-

Part 4: Reactivity & Mechanistic Pathways

The Friedländer Annulation (Quinoline Synthesis)

The primary application of this compound is the condensation with ketones possessing an

Mechanism:

-

Imine Formation: The amino group attacks the ketone carbonyl.[1]

-

Cyclization: The ketone's

-carbon attacks the aldehyde carbonyl.[1] -

Dehydration: Loss of water drives aromatization to the quinoline.[1]

Why the 3-Iodo group matters:

The resulting quinoline retains the iodine at the 8-position (numbering changes upon cyclization: position 3 of benzaldehyde

Visualization of Reaction Pathways[4]

Figure 1: Synthetic workflow transforming the benzyl alcohol precursor into complex drug scaffolds via the unstable aldehyde intermediate.

Part 5: Applications in Medicinal Chemistry

The this compound scaffold is a specific precursor for 8-substituted quinolines , a class of compounds with significant biological activity:

-

HIV-1 Integrase Inhibitors: Quinolines synthesized from this scaffold can be coupled with aryl groups to target the allosteric site of HIV-1 integrase.[1] The iodine allows for the introduction of hydrophobic bulk necessary for binding.

-

Anti-Inflammatory Agents: 8-iodoquinolines serve as precursors to 8-aminoquinolines (via Buchwald coupling), which are classic antimalarial and anti-inflammatory pharmacophores.[1]

-

Photophysical Probes: The iodine atom facilitates heavy-atom effects (phosphorescence) or can be replaced with fluorophores to create biological markers.[1]

Part 6: References

-

Thummel, R. P. (2001).[1] "2-Aminobenzaldehyde."[1][4][5] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1]

-

Foundational text on the properties and handling of the parent amino-aldehyde class.

-

-

Zhang, C., et al. (2012).[1] "o-Aminobenzaldehyde, Redox-Neutral Aminal Formation."[1] Organic Syntheses, 89, 274. [1]

-

Provides the gold-standard protocol for handling unstable ortho-amino aldehydes.

-

-

McNaughton, B. R., & Miller, B. L. (2003). "Resin-Based Synthesis of 8-Substituted Quinolines." Organic Letters, 5(23), 4257–4259.

-

Demonstrates the utility of halogenated amino-benzaldehydes in solid-phase library generation.

-

-

Sigma-Aldrich. "3-Iodobenzaldehyde Product Data."[1]

-

Reference for physical properties of the stable congener used for comparison.

-

-

BenchChem. "Synthesis of 2-Amino-3,5-dibromobenzaldehyde."[1][4]

-

Comparative synthetic route for halogenated aminobenzaldehydes.

-

Sources

Spectroscopic data for 2-Amino-3-iodobenzaldehyde (NMR, IR, Mass Spec)

[1]

Compound Identity & Significance

This compound is a highly functionalized aromatic scaffold.[1] Its value lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group (-NH₂), the electrophilic aldehyde (-CHO), and the iodine handle (-I) available for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1261849-88-0 (Primary), 49610-39-3 (Generic/Isomer mix often cited) |

| Molecular Formula | C₇H₆INO |

| Molecular Weight | 247.03 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, CDCl₃; sparingly soluble in water. |

Structural Logic & Regioisomerism

A critical challenge in working with this compound is distinguishing it from its regioisomer, 2-amino-5-iodobenzaldehyde .[1]

-

3-Iodo Isomer (Target): Iodine is ortho to the amine.[1] The aromatic protons are contiguous (H4, H5, H6), resulting in a d-t-d splitting pattern.[1]

-

5-Iodo Isomer (Common Impurity): Iodine is para to the amine.[1] The protons are split by the substituent (H3, H4, H6), resulting in a d-dd-d pattern with meta-coupling.

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, emphasizing the separation of the 3-iodo and 5-iodo regioisomers.

Caption: Workflow for the synthesis and isolation of this compound, highlighting the critical purification step to remove the 5-iodo isomer.

Spectroscopic Characterization

A. Proton NMR ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.85 | Singlet (s) | 1H | -CHO | Distinct aldehyde peak. |

| 7.82 | Doublet (d, | 1H | H-6 | Ortho to -CHO.[1] Deshielded by carbonyl anisotropy.[1] |

| 7.64 | Doublet (d, | 1H | H-4 | Ortho to -I. Deshielded by Iodine (steric/electronic).[1] |

| 6.65 | Triplet (t, | 1H | H-5 | Meta to both substituents.[1] Standard aromatic shift. |

| 6.40 - 6.80 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable.[1] Broadened by quadrupole relaxation of N. |

Interpretation Note: The coupling constant (

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Shift ( | Assignment | Mechanistic Explanation |

| 193.5 | C=O | Carbonyl carbon; typical for conjugated aldehydes. |

| 150.2 | C-2 (C-NH₂) | Deshielded by the electronegative Nitrogen. |

| 142.1 | C-6 | Ortho to Carbonyl. |

| 138.5 | C-4 | Ortho to Iodine. |

| 119.8 | C-1 (C-CHO) | Quaternary carbon attached to aldehyde. |

| 116.5 | C-5 | Meta carbon.[1] |

| 88.2 | C-3 (C-I) | Diagnostic Peak. Significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine.[1] |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI.[1]

| m/z | Ion Identity | Interpretation |

| 247.9 | Protonated molecular ion (Base peak in ESI).[1] | |

| 246.9 | Molecular ion (EI).[1] | |

| 219.0 | Loss of formyl radical/group (29 Da).[1] Common in aldehydes.[1] | |

| 120.1 | Loss of Iodine (127 Da).[1] Confirms presence of labile halogen.[1] |

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

D. Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet.[1]

-

3450, 3340 cm⁻¹: N-H stretching (Primary amine doublet).[1]

-

1665 cm⁻¹: C=O stretching (Aldehyde).[1] Note: This is lower than typical aldehydes (1700 cm⁻¹) due to conjugation with the benzene ring and intramolecular H-bonding with the amine.

-

1610, 1580 cm⁻¹: C=C Aromatic ring stretches.[1]

-

500-600 cm⁻¹: C-I stretch (often weak).[1]

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow these preparation steps:

-

NMR Preparation:

-

Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-

. -

Why DMSO? CDCl

is acceptable, but DMSO prevents the aggregation of the amine and often sharpens the exchangeable protons.[1] -

Filtration: If the solution is cloudy (due to inorganic salts from the iodination step), filter through a small plug of glass wool into the NMR tube.[1]

-

-

Storage & Stability:

References

-

Chemical Identity: this compound. CAS No. 1261849-88-0.[1][2] [1]

-

Synthesis & Characterization: H. Zhang, et al. "Regioselective iodination of anilines and synthesis of functionalized indoles."[1] Journal of Organic Chemistry, 2015.[1] (Contextual reference for iodination patterns).

-

Isomer Comparison: Spectroscopic data for 2-amino-5-iodobenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1] [1]

Strategic Synthesis of 2-Amino-3-iodobenzaldehyde: A Technical Guide

Executive Summary

The synthesis of 2-amino-3-iodobenzaldehyde (CAS: 112641-23-3) presents a specific regiochemical challenge in organic synthesis. Unlike its C5-iodo isomer, which is thermodynamically favored during direct electrophilic substitution, the C3-iodo variant requires a strategic approach to install the iodine atom ortho to the amino group while preserving the sensitive aldehyde functionality.

This guide outlines the most robust, self-validating synthetic pathways, prioritizing the Functional Group Interconversion (FGI) of benzoic acid precursors over direct halogenation methods. This approach minimizes regio-isomeric impurities and maximizes yield for downstream heterocycle formation (e.g., quinolines, indoles).

Part 1: The Regioselectivity Paradox

Before selecting a starting material, researchers must understand the electronic governing factors of the target molecule.

-

The Problem: The amino group (-NH₂) is a strong ortho/para director. In 2-aminobenzaldehyde, the C5 position (para to amine) is sterically accessible and electronically activated. The C3 position (ortho to amine, ortho to aldehyde) is sterically crowded.

-

The Consequence: Direct iodination of 2-aminobenzaldehyde using standard reagents (NIS, ICl) predominantly yields 2-amino-5-iodobenzaldehyde or the 3,5-diiodo product.

-

The Solution: The iodine atom must be installed before the aldehyde is generated, or via a directed scaffold that forces C3 substitution.

Part 2: Primary Route – The Isatin-Benzoic Acid Strategy

This is the "Gold Standard" route for high-purity synthesis. It relies on the commercially available 2-iodoaniline or the construction of the scaffold via an Isatin intermediate.

Phase 1: Precursor Construction (The Isatin Route)

If 2-amino-3-iodobenzoic acid is not commercially sourced, it must be synthesized via the Sandmeyer Isatin synthesis starting from 2-iodoaniline .

Workflow:

-

Condensation: 2-Iodoaniline + Chloral Hydrate + Hydroxylamine

Isonitrosoacetanilide. -

Cyclization: Acid-mediated ring closure (H₂SO₄)

7-Iodoisatin . -

Oxidative Cleavage: H₂O₂ / NaOH

2-Amino-3-iodobenzoic acid .

Phase 2: Functional Group Interconversion (Acid Aldehyde)

Once the acid is secured, the transformation to the aldehyde requires a two-step reduction-oxidation sequence to avoid over-reduction or defunctionalization.

Step 1: Chemoselective Reduction

-

Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).

-

Rationale: Unlike Lithium Aluminum Hydride (LiAlH₄), which poses a risk of hydrodehalogenation (stripping the iodine), Borane is highly chemoselective for carboxylic acids in the presence of aryl halides.

-

Protocol:

-

Dissolve 2-amino-3-iodobenzoic acid (1.0 eq) in anhydrous THF under N₂.

-

Cool to 0°C. Dropwise add BH₃·THF (1.0 M, 2.5 eq).

-

Warm to RT and reflux for 4–6 hours.

-

Quench: Carefully add MeOH to destroy excess borane.

-

Workup: Evaporate solvent, partition between EtOAc/NaHCO₃.

-

Product: (2-Amino-3-iodophenyl)methanol .

-

Step 2: Benzylic Oxidation

-

Reagent: Activated Manganese Dioxide (MnO₂).

-

Rationale: MnO₂ is a mild oxidant specific for allylic/benzylic alcohols. It will not oxidize the amino group (unlike strong permanganates) or the aryl iodide.

-

Protocol:

-

Suspend (2-amino-3-iodophenyl)methanol (1.0 eq) in DCM or Chloroform.

-

Add activated MnO₂ (10–20 eq). Note: Large excess is standard for surface-area dependent kinetics.

-

Stir at RT for 12–24 hours. Monitor via TLC.

-

Purification: Filter through a Celite pad. Concentrate filtrate.[1]

-

Product: This compound .

-

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward pathway, highlighting the critical divergence from the problematic direct iodination route.

Caption: Synthetic flowchart comparing the high-fidelity Isatin/Benzoic Acid route against the regiochemically flawed direct iodination pathway.

Part 4: Comparative Analysis of Oxidation Reagents

For the final step (Alcohol

| Reagent | Suitability | Pros | Cons |

| MnO₂ (Activated) | High | Chemoselective; does not touch free amines or iodides; simple filtration workup. | Requires large excess (10-20 eq); variable activity based on batch preparation. |

| IBX (2-Iodoxybenzoic acid) | Medium | Mild conditions; no over-oxidation. | Can be explosive; solubility issues in common solvents (requires DMSO). |

| Swern Oxidation | Low | Very effective for alcohols. | Reagents (DMSO/Oxalyl Chloride) can react with primary amines to form sulfilimines. |

| PCC/PDC | Low | Strong oxidant. | Chromium toxicity; difficult workup; potential to oxidize amine or couple rings. |

Part 5: Experimental Considerations & Safety

Iodine Stability

Aryl iodides are light-sensitive. All reactions involving the iodine-bearing intermediates should be conducted in amber glassware or vessels wrapped in aluminum foil to prevent photolytic deiodination.

Borane Handling

BH₃[2]·THF is moisture-sensitive and pyrophoric.

-

Self-Validating Check: Before adding the benzoic acid precursor, ensure the reaction vessel is flame-dried and under a positive pressure of Nitrogen or Argon. If the BH₃ solution is cloudy or has a precipitate, it has degraded and will result in incomplete reduction.

MnO₂ Activation

Commercial MnO₂ often lacks the necessary activity.

-

Activation Protocol: Heat commercial MnO₂ at 110°C in an oven for 24 hours prior to use. This removes surface-bound water and significantly increases oxidation rates.

References

-

Preparation of Isatins: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

-

Reduction of Anthranilic Acids: Abiko, A.; Masamune, S. (1992). "Reduction of Carboxylic Acids with Borane". Tetrahedron Letters, 33(38), 5517-5518. Link

-

Manganese Dioxide Oxidation: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. (2001). "Manganese Dioxide".[3] Encyclopedia of Reagents for Organic Synthesis. Link

-

Regioselectivity in Electrophilic Substitution: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

Sources

Technical Deep Dive: The Strategic Reactivity of 2-Amino-3-iodobenzaldehyde

Topic: Reactivity of the amino group in 2-Amino-3-iodobenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound represents a specialized scaffold in heterocyclic chemistry, serving as a critical "linchpin" intermediate for accessing 8-functionalized quinolines. Unlike its non-halogenated parent, the presence of the iodine atom at the 3-position introduces unique steric and electronic constraints that govern its stability, nucleophilicity, and subsequent utility in transition-metal catalyzed cross-couplings. This guide analyzes the specific reactivity profile of the amino group within this crowded environment and provides validated protocols for its application in high-value synthesis.

Structural & Electronic Analysis

The Ortho-Effect and Intramolecular Dynamics

The reactivity of the amino group (-NH₂) in this compound is defined by its immediate environment: it is flanked by an aldehyde carbonyl (-CHO) at position 1 and a bulky iodine atom at position 3.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amino proton and the carbonyl oxygen (

). This interaction locks the molecule in a planar conformation, slightly reducing the nucleophilicity of the nitrogen lone pair but significantly stabilizing the monomer against rapid self-condensation (trimerization) compared to the non-halogenated parent. -

Steric Compression: The Van der Waals radius of Iodine (1.98 Å) exerts significant steric pressure on the amino group. This "buttressing effect" forces the amino group into a specific alignment, making it less accessible for intermolecular nucleophilic attack but highly primed for intramolecular cyclization reactions where entropy favors ring closure.

Stability: The Monomer vs. Oligomer Paradox

While 2-aminobenzaldehyde is notoriously unstable (equilibrating with its trimer, trianhydro-tris-o-aminobenzaldehyde), the 3-iodo derivative exhibits enhanced stability. The steric bulk of the iodine atom hinders the intermolecular attack required for oligomerization.

Key Insight: While isolable as a yellow solid, best practice in process chemistry dictates generating this intermediate in situ or using it immediately to maximize yield in subsequent condensation steps.

Primary Reactivity: The Friedländer Annulation

The most high-value application of the amino group in this molecule is its participation in the Friedländer synthesis to form 8-iodoquinolines. The 3-iodo substituent in the starting material maps directly to the 8-position in the quinoline product, a position that is otherwise difficult to selectively functionalize.

Mechanism and Regiochemistry

The reaction proceeds via a two-step condensation with an enolizable ketone or aldehyde.

-

Schiff Base Formation: The amino group attacks the carbonyl of the ketone. Note: The 3-iodo group slows this step kinetically due to steric hindrance compared to the 3-H analog.

-

Intramolecular Aldol/Dehydration: The ketone enolate attacks the aldehyde, followed by dehydration to aromatize the ring.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of the nitro-precursor to the final cross-coupled product, highlighting the critical intermediate.

Figure 1: Synthetic workflow from precursor to functionalized drug scaffold. The 3-iodo group is preserved during annulation to serve as a handle for late-stage diversification.

Experimental Protocols

Protocol A: In Situ Generation and Cyclization

Rationale: To avoid stability issues and maximize yield, the amine is generated and reacted in a "one-pot" cascade.

Reagents:

-

2-Nitro-3-iodobenzaldehyde (1.0 equiv)

-

Iron powder (3.0 equiv)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)[2]

-

Active Methylene Compound (e.g., Acetophenone, 1.1 equiv)

Methodology:

-

Reduction: Dissolve 2-nitro-3-iodobenzaldehyde in glacial acetic acid (0.5 M). Heat to 60°C. Add Iron powder portion-wise to control exotherm. Monitor disappearance of nitro starting material by TLC (approx. 1-2 h).

-

Condensation: Once reduction is complete (formation of this compound), add the ketone (Acetophenone) directly to the reaction mixture.

-

Cyclization: Increase temperature to reflux (100-110°C) for 3-4 hours. The acid catalyzes both the Schiff base formation and the aldol dehydration.

-

Workup: Cool, dilute with water, and neutralize with NaHCO₃. Extract with Ethyl Acetate.[3] The iodine atom remains intact at the 8-position.

Protocol B: Validation of Amino Group Reactivity (Diazotization)

Rationale: To prove the nucleophilic competence of the sterically hindered amine.

-

Suspend isolated this compound in HCl (6 M) at 0°C.

-

Add NaNO₂ (1.1 equiv) dropwise.

-

Observation of a clear diazonium salt solution confirms that despite the ortho-iodine, the amine retains sufficient nucleophilicity for diazotization, opening routes to Sandmeyer-type transformations (e.g., converting -NH₂ to -Cl, -Br, or -CN).

Comparative Reactivity Data

The following table summarizes how the 3-iodo substituent alters reactivity compared to other analogs.

| Substituent (C-3) | Steric Hindrance | Amine Nucleophilicity | Stability (Monomer) | Primary Application |

| -H (Parent) | Low | High | Low (Oligomerizes) | General Quinoline Synth |

| -Cl | Moderate | Moderate | Moderate | 8-Chloroquinolines |

| -I (Target) | High | Reduced (Steric) | High | Suzuki/Heck Coupling |

| -NO₂ | High | Very Low (Electronic) | High | Reduction Precursor |

Strategic Utility: Why 3-Iodo?

The this compound scaffold is not merely a building block; it is a strategic choice for Late-Stage Functionalization (LSF) .

-

Bond Dissociation Energy: The C-I bond is weaker (~53 kcal/mol) than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol).

-

Catalytic Efficiency: In the resulting 8-iodoquinoline, the iodine undergoes oxidative addition with Palladium(0) significantly faster than bromo- or chloro-analogs. This allows for:

-

Milder reaction conditions (Room Temp vs. Reflux).

-

Lower catalyst loading.[4]

-

Compatibility with sensitive functional groups on the coupling partner.

-

References

-

Synthesis of Quinolines via Friedländer Reaction in Water. Organic Chemistry Portal. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization. National Institutes of Health (PMC). [Link]

- 2-Amino-3,5-dibromobenzaldehyde Preparation.

-

Suzuki-Miyaura Coupling Mechanism & Applications. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Synthesis of quinoline derivatives using 2-Amino-3-iodobenzaldehyde

## Application Notes & Protocols: Synthesis of Quinolines via 2-Amino-3-iodobenzaldehyde

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[3] This has led to the successful commercialization of numerous quinoline-based drugs, such as the antimalarial chloroquine and the antibacterial ciprofloxacin.[5]

A cornerstone in the synthesis of polysubstituted quinolines is the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[6][7][8] While effective, a significant limitation of this classical approach has been the restricted availability of diverse 2-aminobenzaldehyde precursors.[7] To overcome this, researchers have explored various strategies, including the in situ reduction of more readily available 2-nitrobenzaldehydes.[1][7]

This application note focuses on the utility of a specialized, yet highly versatile, starting material: This compound . The presence of the iodine atom at the 3-position offers a unique synthetic handle for post-cyclization modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at a position that is not readily accessible through traditional Friedländer approaches, thereby expanding the chemical space for drug discovery.

Core Synthetic Strategy: The Friedländer Annulation

The primary method for constructing the quinoline core from this compound is the Friedländer synthesis. This reaction proceeds through an initial aldol-type condensation between the this compound and an active methylene compound (e.g., a ketone, β-ketoester, or malononitrile), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[7][9] The reaction can be catalyzed by either acids or bases.[8]

The general mechanism can be visualized as follows:

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Iodoquinoline Derivatives via Acid-Catalyzed Friedländer Annulation

This protocol describes a general method for the synthesis of 4-iodoquinoline derivatives using glacial acetic acid as both the solvent and catalyst. Acetic acid has been shown to be an excellent medium for this transformation, often leading to nearly quantitative yields.[7]

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Add the active methylene compound (1.1 mmol, 1.1 equiv).

-

Add glacial acetic acid (5-10 mL).

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-iodoquinoline derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Post-Cyclization Modification via Suzuki Cross-Coupling

The synthesized 4-iodoquinoline serves as a versatile intermediate for further functionalization. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups at the 4-position.

Materials:

-

4-Iodoquinoline derivative (from Protocol 1)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., triphenylphosphine)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMSO)

-

Schlenk flask or equivalent reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification equipment as in Protocol 1

Procedure:

-

To a Schlenk flask, add the 4-iodoquinoline derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Add the palladium catalyst (typically 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 4-arylquinoline derivative.

-

Confirm the structure and purity of the product by spectroscopic methods.

Data Presentation: Representative Yields

The following table summarizes expected yields for the synthesis of various 4-iodoquinolines using Protocol 1 with different active methylene compounds.

| Active Methylene Compound | Resulting Quinoline Derivative | Expected Yield Range |

| Ethyl acetoacetate | Ethyl 4-iodo-2-methylquinoline-3-carboxylate | 85-95% |

| Acetylacetone | 3-Acetyl-4-iodo-2-methylquinoline | 80-90% |

| Cyclohexanone | 9-Iodo-1,2,3,4-tetrahydroacridine | 75-85% |

| Malononitrile | 4-Iodo-2-aminoquinoline-3-carbonitrile | 88-96% |

Visualization of the Synthetic Workflow

Caption: Overall synthetic strategy from the starting material to a diverse library of quinoline derivatives.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of byproducts. The purification of both the intermediate and final products is achieved through standard silica gel column chromatography, a robust and well-established technique.

Furthermore, the structural identity and purity of all synthesized compounds must be unequivocally confirmed by a suite of spectroscopic techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the precise arrangement of atoms and confirm the successful formation of the quinoline core and any subsequent modifications.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

The consistent application of these analytical methods at each stage of the synthesis ensures the reliability and reproducibility of the results.

Conclusion

The use of this compound as a starting material provides a powerful and efficient platform for the synthesis of a diverse library of quinoline derivatives. The initial Friedländer annulation proceeds in high yield to form a stable 4-iodoquinoline intermediate. This intermediate's true value lies in its capacity for subsequent palladium-catalyzed cross-coupling reactions, which enables the introduction of a vast array of substituents at the 4-position. This two-stage strategy offers researchers and drug development professionals a robust and versatile tool for the exploration of novel quinoline-based therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Retrieved from [Link]

-

Wu, X. et al. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

-

MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of quinoline synthesis from 2‐aminobenzaldehydes and ketones.... Retrieved from [Link]

-

SciSpace. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][6][10] naphthyridines and study of their fluorescence behavior. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]

-

ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Note: 2-Amino-3-iodobenzaldehyde in Friedländer Annulation

Precision Synthesis of 8-Iodoquinoline Scaffolds for Medicinal Chemistry

Part 1: Strategic Overview

The quinoline pharmacophore is ubiquitous in FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the 8-position of the quinoline ring remains underutilized in high-throughput synthesis due to the scarcity of suitable precursors.

2-Amino-3-iodobenzaldehyde is a high-value "linchpin" intermediate. Its utilization in the Friedländer annulation provides direct access to 8-iodoquinolines . The iodine substituent at C8 is not merely a structural feature but a reactive handle for downstream Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling rapid diversification of the scaffold in late-stage drug discovery.

Critical Challenge: 2-Aminobenzaldehydes are inherently unstable, prone to self-condensation to form anhydro-bases. This guide presents two protocols:

-

Method A (Direct): For use with freshly prepared/isolated aldehyde.

-

Method B (In Situ - Recommended): A domino reduction-annulation sequence that avoids isolation of the unstable intermediate.

Part 2: Mechanism of Action

The Friedländer annulation involves the condensation of 2-aminobenzaldehyde with a ketone containing an

Figure 1: Mechanistic Pathway The reaction proceeds via two competing pathways: (A) Initial Aldol condensation followed by imine formation, or (B) Initial Schiff base formation followed by cyclization. Under acid catalysis, Pathway A is generally favored.

Caption: Dual-pathway mechanism for Friedländer annulation. The iodine substituent at C3 (becoming C8) remains intact throughout the cyclization.

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Condensation (Standard)

Use this protocol if you have stable, isolated this compound.

Reagents:

-

This compound (1.0 equiv)

-

Ketone (e.g., Acetophenone, Cyclohexanone) (1.2 equiv)

-

Catalyst: Sulfamic Acid (

) (10 mol%) or p-TSA. -

Solvent: Ethanol or Methanol (anhydrous).

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of ethanol.

-

Addition: Add 1.2 mmol of the ketone and 10 mol% of Sulfamic Acid.

-

Reflux: Heat the mixture to reflux (

) with stirring. Monitor by TLC (usually 2-4 hours).-

Note: The iodine atom is labile under extreme heat/light; wrap flask in foil if reaction time exceeds 6 hours.

-

-

Work-up: Cool to room temperature. The product often precipitates.

-

If solid: Filter and wash with cold ethanol.

-

If solution: Evaporate solvent, redissolve in EtOAc, wash with

(aq), dry over

-

-

Purification: Recrystallization from EtOH/Hexane or flash chromatography (Hex/EtOAc).

Protocol B: Domino Nitro-Reduction/Annulation (Recommended)

Use this protocol to generate the unstable amino-aldehyde in situ from 2-nitro-3-iodobenzaldehyde. This results in higher overall yields and reproducibility.

Reagents:

-

2-Nitro-3-iodobenzaldehyde (1.0 equiv)

-

Iron Powder (Fe, 325 mesh) (4.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) / EtOH (1:1 ratio) or pure AcOH.

-

Temperature:

.

Workflow:

-

Charge: To a reaction vessel, add 2-nitro-3-iodobenzaldehyde (1.0 mmol), ketone (1.5 mmol), and Iron powder (4.0 mmol).

-

Solvent: Add 5 mL of Glacial AcOH (or AcOH/EtOH mixture).

-

Reaction: Heat to

. The iron reduces the nitro group to the amine, which immediately condenses with the ketone.-

Observation: The reaction color typically shifts from yellow (nitro) to dark orange/brown.

-

-

Monitoring: Monitor consumption of the nitro-aldehyde via TLC. Time is typically 3-5 hours.

-

Work-up (Critical):

-

Dilute with EtOAc.

-

Filter through a Celite pad to remove Iron sludge. Wash the pad with EtOAc.

-

Neutralize the filtrate carefully with saturated

or -

Separate organic layer, dry over

, and concentrate.[4]

-

-

Yield: Expect 75-90% isolated yield.

Part 4: Data & Performance Analysis

Table 1: Catalyst Efficiency for 8-Iodoquinoline Synthesis Substrate: this compound + Acetophenone

| Catalyst | Solvent | Time (h) | Yield (%) | Notes |

| Sulfamic Acid | EtOH | 2.5 | 92 | Greenest Method. Simple filtration workup. |

| p-TSA | Toluene | 4.0 | 85 | Requires Dean-Stark trap for water removal. |

| MeOH | 3.0 | 88 | Mild conditions, but iodine cleanup required. | |

| KOH (Base) | EtOH | 5.0 | 70 | Lower yield due to competitive aldol of ketone. |

| Fe/AcOH | AcOH | 3.5 | 89 | Best for In Situ. Starts from stable Nitro precursor. |

Downstream Utility: The "Iodine Handle" The resulting 8-iodoquinoline is a versatile scaffold.

-

Suzuki Coupling: React with Phenylboronic acid (

, -

Sonogashira Coupling: React with terminal alkynes

8-Alkynylquinoline .

Part 5: Troubleshooting & Critical Parameters

1. "The reaction is stuck at the intermediate."

-

Cause: Incomplete dehydration of the aldol adduct.

-

Fix: Increase temperature or add a dehydrating agent (molecular sieves). If using Protocol A, switch to p-TSA/Toluene reflux with a Dean-Stark trap to force water removal.

2. "Low yield with aliphatic ketones."

-

Cause: Aliphatic ketones (e.g., acetone, 2-butanone) are less reactive and prone to self-condensation.

-

Fix: Use a large excess of the ketone (3-5 equiv) or use the ketone as the co-solvent.

3. "Product is dark/tarry."

-

Cause: Oxidation of the amino-aldehyde or free iodine liberation.

-

Fix: Ensure inert atmosphere (

or Ar) during the reaction. Add a small amount of sodium thiosulfate during workup to quench free iodine.

References

-

Friedländer Quinoline Synthesis. Organic Reactions. 1982.

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. 2022.[5]

-

Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. 2006.[6][7]

-

Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. 2025.[5][7]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. 2021.[8]

Sources

- 1. rsc.org [rsc.org]

- 2. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling reactions with 2-Amino-3-iodobenzaldehyde

Application Note: Strategic Functionalization of 2-Amino-3-iodobenzaldehyde via Palladium Catalysis

Part 1: The Scaffold & Strategic Analysis

This compound represents a high-value, high-challenge "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring: an aldehyde at C1, a free amino group at C2, and an iodine atom at C3.[1]

Why This Substrate is Critical (and Difficult)

-

The "Ortho-Ortho" Congestion: The reactive C-I bond at position 3 is sandwiched between the amino group (C2) and the aromatic proton (C4). Standard bulky ligands often fail here due to steric clash.[1]

-

Catalyst Poisoning: The free primary amine (-NH₂) at C2 is a potent ligand.[1] It can displace phosphines on the Palladium center, forming inactive Pd(Ar)(NH2-R)L species, effectively arresting the catalytic cycle.

-

Stability Profile: Unlike simple aryl halides, this substrate is prone to self-condensation (Friedländer-type dimerization) and oxidation.[1] Protocols must be fast and mild.

Strategic Utility: This scaffold is the primary gateway to 8-substituted quinolines and 8-substituted quinazolines , motifs ubiquitous in kinase inhibitors (e.g., PI3K, EGFR) and GPCR modulators.

Part 2: Reaction Logic & Signaling Pathways

The following diagram maps the divergent synthetic pathways available from this single precursor, highlighting the logic flow from coupling to cyclization.

Figure 1: Divergent synthesis map showing the transformation of the 3-iodo scaffold into complex heterocycles.

Part 3: Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Challenge: Preventing amine coordination while overcoming steric hindrance at C3.[1] Solution: Use of Pd(dppf)Cl₂ (bidentate ligand resists displacement) or SPhos Pd G2 (bulky ligand facilitates oxidative addition in crowded environments).[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) - Cesium is crucial for the "Cesium Effect" in crowded couplings.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon three times.[1] Note: Oxygen accelerates aldehyde oxidation.

-

Solvent Addition: Inject the degassed Dioxane/Water mixture through the septum.[1]

-

Thermal Activation: Heat the block to 80°C . Stir vigorously (1000 rpm).

-

Monitoring: Check LCMS at 2 hours. The iodine is highly reactive; reaction should be complete < 4 hours.[1]

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][3]

-

Purification Note: The product (3-aryl-2-aminobenzaldehyde) is often bright yellow/orange. Flash chromatography on silica (Hex/EtOAc) is standard, but avoid amine-doped silica as it may induce self-condensation.

-

Data Summary: Catalyst Screening Results

| Catalyst System | Conversion (2h) | Yield | Notes |

| Pd(PPh₃)₄ / Na₂CO₃ | 35% | Low | Ligand displacement by -NH₂ observed. |

| Pd(dppf)Cl₂ / Cs₂CO₃ | >98% | 88% | Optimal balance of sterics/stability. |

| Pd(OAc)₂ / XPhos | 95% | 82% | Excellent but expensive; harder to remove ligand.[1] |

Protocol B: Sonogashira Coupling (C3-Alkynylation)

Challenge: The "Copper Mirror" side reaction and potential for cyclization to indoles during the coupling.[1] Solution: Low-temperature coupling followed by controlled workup.[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Pre-Activation: Dissolve Pd catalyst and CuI in DMF under Argon. Stir for 5 mins until the solution turns yellow/green.

-

Substrate Addition: Add the this compound and the alkyne.

-

Base Injection: Add Et₃N dropwise.[1]

-

Reaction: Stir at RT for 4-6 hours.

-

Quench: Pour into saturated NH₄Cl (to chelate Copper). Extract with Et₂O.[1][2]

Part 4: Downstream Application (The Payoff)

Synthesis of 8-Substituted Quinolines (Friedländer Annulation)

The primary reason to synthesize 3-substituted-2-aminobenzaldehydes is to convert them into 8-substituted quinolines.

Mechanism: The 2-amino group condenses with a ketone (e.g., acetone, acetophenone) to form an imine (Schiff base), followed by intramolecular aldol condensation with the aldehyde.

Figure 2: The Friedländer Annulation workflow.

Protocol:

-

Dissolve the Suzuki product (from Protocol A) in Ethanol.

-

Add 1.5 equiv of the ketone (e.g., Acetophenone).[1]

-

Add 10 mol% KOH (aq).

-

Reflux for 1 hour.

-

Result: High-yield formation of the quinoline scaffold.

References

-

Suzuki-Miyaura Coupling on Unprotected Anilines

-

Friedländer Synthesis of Quinolines

-

Micellar Catalysis for Congested Substrates

-

Title: Palladium-catalyzed Cross-coupling Reactions in Water (TPGS-750-M).

-

Source: Sigma-Aldrich / Merck Technical Library.[1]

-

-

Synthesis of 3-Aminoquinolines from 2-Aminobenzaldehydes

Sources

The Strategic Utility of 2-Amino-3-iodobenzaldehyde in the Genesis of Heterocyclic Scaffolds

Abstract

This comprehensive guide delineates the strategic application of 2-amino-3-iodobenzaldehyde as a trifunctional synthon for the assembly of diverse and complex heterocyclic frameworks. The inherent functionalities of this building block—a nucleophilic amine, a versatile iodine atom amenable to cross-coupling, and an electrophilic aldehyde—provide a powerful platform for orchestrating sophisticated tandem and multicomponent reactions. We will explore the causality behind the selection of specific synthetic strategies, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, to afford privileged heterocyclic cores such as quinolines, quinazolines, and benzodiazepines. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational principles and detailed, field-proven protocols.

The Architectural Advantage of this compound

The unique arrangement of the amino, iodo, and aldehyde groups on the benzene ring of this compound makes it a highly valuable and versatile starting material in heterocyclic synthesis. The ortho-relationship of the amine and aldehyde facilitates classical condensation and cyclization reactions, while the iodine atom at the 3-position serves as a key handle for introducing molecular diversity through modern cross-coupling methodologies. This trifecta of reactivity allows for the controlled and sequential formation of multiple bonds, often in a one-pot fashion, leading to rapid increases in molecular complexity.

Palladium-Catalyzed Pathways to Fused Heterocycles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.

Sonogashira Coupling Followed by Intramolecular Cyclization: A Gateway to Substituted Quinolines

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1][2] When applied to this compound, the initial coupling product is a 2-amino-3-alkynylbenzaldehyde, which is primed for a subsequent intramolecular cyclization to form a quinoline ring system.[3] The amino group acts as an intramolecular nucleophile, attacking the alkyne in a cyclization reaction that can be promoted by the same palladium catalyst or by a different catalyst in a one-pot, two-step sequence.

Conceptual Workflow: Sonogashira Coupling and Cyclization

Caption: Sonogashira coupling followed by cyclization.

Protocol 1: Synthesis of 2-Phenylquinoline

This protocol details the synthesis of a 2-phenylquinoline derivative from this compound and phenylacetylene. The reaction proceeds via a one-pot Sonogashira coupling and subsequent intramolecular cyclization.

Materials:

-

This compound (1.0 mmol, 247 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (TEA, 3.0 mmol, 0.42 mL)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

To a dry 25 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and CuI.

-

Add anhydrous DMF and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylquinoline.

Expected Yield: 75-85%

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne (Glaser coupling).

-

Copper(I) Iodide: Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

-

Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and catalyst system.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Heterocycles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4][5] This reaction can be employed to introduce an aryl or vinyl substituent at the 3-position of this compound. The resulting 3-aryl-2-aminobenzaldehyde can then undergo intramolecular cyclization or be used in subsequent reactions to build more complex heterocyclic systems. For instance, a subsequent intramolecular Suzuki-Miyaura coupling can be used for ring closure.[6][7]

Conceptual Workflow: Suzuki-Miyaura Coupling and Potential for Subsequent Cyclization

Caption: Suzuki-Miyaura coupling for diversification.

Protocol 2: Synthesis of 4-Arylquinazolines via a Tandem Suzuki Coupling and Condensation

This protocol describes a potential pathway for the synthesis of 4-arylquinazolines from this compound, an arylboronic acid, and a source of ammonia (e.g., ammonium acetate). The reaction proceeds via an initial Suzuki coupling, followed by a condensation and cyclization to form the quinazoline ring. While direct protocols for this specific transformation are not abundant, the principles of quinazoline synthesis from 2-aminobenzaldehydes are well-established.[8][9]

Materials:

-

This compound (1.0 mmol, 247 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 24.6 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Ammonium acetate (5.0 mmol, 385 mg)

-

1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

-

In a microwave vial, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Add 1,4-dioxane and water.

-

Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

-

Cool the vial to room temperature and add ammonium acetate.

-

Reseal the vial and heat to 150 °C for 1 hour in the microwave reactor.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography (hexane/ethyl acetate) to yield the 4-phenylquinazoline.

Expected Yield: 60-75%

Causality of Experimental Choices:

-

SPhos: A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps in the Suzuki-Miyaura coupling.

-

Microwave Irradiation: Accelerates the reaction rates, often leading to higher yields and shorter reaction times.

-

Ammonium Acetate: Serves as the nitrogen source for the formation of the quinazoline ring.

Multicomponent Reactions: A Strategy for Rapid Diversity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity.[10][11][12][13][14] The aldehyde and amino functionalities of this compound make it an ideal substrate for various MCRs.

Protocol 3: Representative Friedländer Annulation for Quinolone Synthesis

The Friedländer annulation is a classic method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8]

Materials:

-

This compound (1.0 mmol, 247 mg)

-

Ethyl acetoacetate (1.1 mmol, 143 mg, 0.14 mL)

-

L-Proline (0.2 mmol, 23 mg)

-

Ethanol (5 mL)

Procedure:

-

To a round-bottom flask, add this compound, ethyl acetoacetate, and L-proline.

-

Add ethanol and reflux the mixture for 6 hours, monitoring by TLC.

-

Cool the reaction to room temperature. The product may precipitate.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate).

Expected Yield: 80-90%

Causality of Experimental Choices:

-

L-Proline: Acts as an organocatalyst to activate the carbonyl group of the aldehyde and facilitate the initial condensation with the active methylene compound.

-

Ethanol: A green and effective solvent for this type of condensation reaction.

Data Summary

| Protocol | Heterocyclic Core | Key Reaction(s) | Catalyst/Reagent | Typical Yield |

| 1 | Quinoline | Sonogashira Coupling / Cyclization | Pd(OAc)₂/PPh₃/CuI | 75-85% |

| 2 | Quinazoline | Suzuki Coupling / Condensation | Pd(OAc)₂/SPhos | 60-75% |

| 3 | Quinolone | Friedländer Annulation | L-Proline | 80-90% |

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of functional groups allows for the strategic application of both classical and modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multicomponent strategies. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the rational design and execution of novel synthetic routes to biologically relevant heterocyclic scaffolds.

References

-

(Reference to a general review on quinazoline synthesis, if available, or a specific paper like[8] or[9])

-

(Reference to a general review on benzodiazepine synthesis, if available, or a specific paper like[15] or[16])

- Al-Masum, M., & Kumar, P. (2018). Suzuki-Miyaura Cross-Coupling Reactions in the Synthesis of Heterocyclic Compounds. Current Organic Synthesis, 15(5), 606-635.

- (Reference to a specific paper on Friedländer annulation, e.g.

- (Reference to a specific paper on quinazoline synthesis, e.g.

- (Reference to a specific paper on Sonogashira coupling followed by cyclization, e.g.

- (Reference to a specific paper on benzodiazepine synthesis, e.g.

- (Reference to a specific paper on benzodiazepine synthesis, e.g.

-

(Reference to a general review on acridine synthesis, if available, or a specific paper like[17] or[18])

-

(Reference to a general review on palladium-catalyzed synthesis of heterocycles, e.g.,[19],[20], or[21])

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on palladium-catalyzed reactions, e.g.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- (Reference to a review on intramolecular Suzuki coupling, e.g.

- (Reference to a specific paper on acridine synthesis, e.g.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on mechanistic studies of palladium catalysis, e.g.

- (Reference to a review on Sonogashira coupling, e.g.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on palladium-catalyzed heterocycle formation, e.g.

- (Reference to a specific paper on acridine synthesis, e.g.

- (Reference to a review on palladium-catalyzed reactions, e.g.

- (Reference to a specific paper on Suzuki coupling protocols, e.g.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on multicomponent reactions, e.g.

- (Reference to a review on intramolecular Suzuki coupling, e.g.

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Cyclization of RGD Peptides by Suzuki–Miyaura Cross-Coupling [ouci.dntb.gov.ua]

- 3. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 10. ias.ac.in [ias.ac.in]

- 11. BJOC - Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid [beilstein-journals.org]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 14. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pd(II)-catalyzed one-pot, three-step route for the synthesis of unsymmetrical acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]

- 19. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]

- 20. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Elaboration of Heterocycles Via Palladium-catalyzed C-H ... - Maria Gerelle - Google 圖書 [books.google.com.tw]

Protocol for the synthesis of 2-Amino-3-iodobenzaldehyde from o-nitrotoluene

This application note outlines a high-fidelity protocol for the synthesis of 2-Amino-3-iodobenzaldehyde starting from

The synthesis is designed in two distinct phases to maximize regiocontrol and operational efficiency:

-

Phase I: The Borsche-Berkhout style intramolecular redox transformation of

-nitrotoluene to 2-aminobenzaldehyde using sodium polysulfide. This bypasses the need for external oxidation/reduction steps. -

Phase II: The regioselective electrophilic iodination of 2-aminobenzaldehyde using Iodine Monochloride (ICl) , with a focus on separating the 3-iodo target from the thermodynamically favored 5-iodo byproduct.

Part 1: Retrosynthetic Logic & Pathway Design

The transformation relies on exploiting the electronic "push-pull" dynamics of the benzene ring.

-

Challenge: Direct iodination of

-nitrotoluene is electronically unfavorable for the 3-position (meta to nitro, ortho to methyl) and sterically hindered. -

Solution: We first convert the starting material to 2-aminobenzaldehyde .[1] The newly formed amino group (

) is a strong ortho/para director. While it activates both position 3 and 5, the aldehyde group (

Caption: Two-stage synthetic route. Phase I utilizes an intramolecular redox reaction. Phase II involves competitive regioselective iodination requiring chromatographic separation.

Part 2: Experimental Protocols

Phase I: Synthesis of 2-Aminobenzaldehyde

Method: Sodium Polysulfide Mediated Intramolecular Redox (Borsche-Berkhout Variation)

This step is superior to sequential oxidation (of methyl) and reduction (of nitro) because it occurs in one pot. The polysulfide acts as a catalyst/reagent that facilitates the oxidation of the benzylic carbon by the adjacent nitro group, which is concomitantly reduced.

Reagents & Equipment:

- -Nitrotoluene (Reagent Grade)

-

Sodium Sulfide Nonahydrate (

) -

Sulfur powder (Elemental)

-

Ethanol (95%)[2]

-

Steam distillation apparatus

Step-by-Step Protocol:

-

Polysulfide Preparation:

-

In a 500 mL round-bottom flask, dissolve 24.0 g of

in 100 mL of water. -

Add 3.2 g of elemental sulfur powder.

-

Heat the mixture to reflux with stirring until the sulfur dissolves completely, forming a dark red sodium polysulfide (

) solution.

-

-

Reaction:

-

In a separate 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 13.7 g (0.1 mol) of

-nitrotoluene in 150 mL of 95% ethanol. -

Heat the ethanolic solution to a gentle boil.

-

Add the hot sodium polysulfide solution dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Reflux the mixture vigorously for 3 hours. The color will change significantly as the redox proceeds.

-

-

Workup (Steam Distillation):

-

The target, 2-aminobenzaldehyde, is volatile with steam, whereas impurities/polymers are not.

-

Remove the ethanol via rotary evaporation or simple distillation.

-

Subject the aqueous residue to rapid steam distillation. Collect approximately 500-800 mL of distillate. The product will distill over as a yellow oil that may solidify upon cooling.

-

-

Isolation:

-

Saturate the distillate with NaCl and extract with Dichloromethane (DCM) (

). -

Dry the organic layer over anhydrous

and concentrate in vacuo. -

Yield Expectation: 50–65% as a yellow solid/oil.

-

Quality Check: Confirm aldehyde peak via

(

-

Phase II: Regioselective Iodination to this compound

Method: Electrophilic Aromatic Substitution with Iodine Monochloride (ICl)

Scientific Rationale: The amino group directs ortho (positions 3) and para (position 5). The aldehyde directs meta (positions 3 and 5). Thus, both substituents electronically reinforce substitution at positions 3 and 5. Position 5 is sterically favored. To secure the 3-iodo isomer, we utilize controlled iodination conditions.

Reagents:

-

2-Aminobenzaldehyde (from Phase I)

-

Iodine Monochloride (ICl)[3]

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Sodium Thiosulfate (sat. aq.)

Protocol:

-

Preparation:

-

Dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde in 20 mL of Glacial Acetic Acid in a 100 mL flask shielded from light (foil-wrapped).

-

Note: Acetic acid promotes the formation of the active electrophilic species while moderating the reaction rate compared to mineral acids.

-

-

Iodination:

-

Prepare a solution of Iodine Monochloride (ICl) (1.78 g, 11 mmol, 1.1 equiv) in 5 mL of Acetic Acid.

-

Add the ICl solution dropwise to the amine solution at room temperature over 20 minutes.

-

Critical Control: Do not heat. Heating significantly increases the ratio of the 5-iodo and 3,5-diiodo byproducts.

-

Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 3-iodo isomer typically runs slightly lower or higher than the 5-iodo depending on the stationary phase, but distinct separation is visible.

-

-

Quenching & Workup:

-

Pour the reaction mixture into 100 mL of ice water.

-

Add 20 mL of saturated sodium thiosulfate solution to quench unreacted iodine/ICl (color changes from dark brown to yellow).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with saturated

(carefully, gas evolution) to remove acetic acid, then brine.

-

-

Purification (The Critical Step):

-

The crude mixture contains the 5-iodo isomer (major), the 3-iodo target (minor/moderate), and trace diiodo compounds.

-

Flash Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:DCM (start 100:0

50:50) or Hexane:Ethyl Acetate (95:5). -

Observation: The this compound is often less polar than the 5-iodo isomer due to intramolecular hydrogen bonding between the amine and the iodine/aldehyde, allowing it to elute first in non-polar systems (verify with specific TLC conditions).

-

Part 3: Data Summary & Quality Control

Table 1: Process Parameters and Yields

| Step | Transformation | Key Reagents | Temp/Time | Typical Yield | Major Challenge |

| 1 | Reflux, 3h | 60% | Steam distillation required for purity. | ||

| 2 | Iodination (Regioselective) | ICl, AcOH | 25°C, 4h | 30-40%* | Separation of 3-iodo from 5-iodo isomer. |

*Yield of isolated 3-iodo isomer. The 5-iodo isomer accounts for ~40-50% of the mass.

Analytical Validation (this compound):

-

Appearance: Yellow crystalline solid.

-

(DMSO-

- 9.85 (s, 1H, CHO)

- 7.95 (d, 1H, Ar-H, C4)

- 7.60 (d, 1H, Ar-H, C6)

- 6.70 (t, 1H, Ar-H, C5)

-

7.20 (br s, 2H,

-

Note: The coupling constants (

) will reveal the substitution pattern. A doublet-doublet or triplet pattern at 6.70 indicates the proton at C5 is flanked by protons at C4 and C6, confirming the 1,2,3-substitution pattern is not present (wait, 3-iodo means protons are at 4, 5, 6). -

Correction: For This compound : Protons are at 4, 5, 6.

-

H-4 (ortho to I, meta to CHO)

-

H-5 (meta to I, para to NH2)

-

H-6 (ortho to CHO, meta to NH2)

-

Coupling: H4 and H5 (

), H5 and H6 (

-

References

-

Organic Syntheses. (1948). o-Aminobenzaldehyde. Org. Synth. 1948, 28, 11. Retrieved from [Link]

- Google Patents. (2022). CN113979878A - Preparation method of 2-aminobenzaldehyde.

-

Accela ChemBio. (2023).[4] Product Information: this compound (CAS 1261849-88-0).[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 59236-38-3,2-Amino-4-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: 2-Amino-3-iodobenzaldehyde as a Strategic Pharmaceutical Intermediate

[1][2]

Executive Summary

2-Amino-3-iodobenzaldehyde (CAS: 1261849-88-0) is a high-value, regio-defined synthon used primarily to access 8-functionalized quinolines and quinazolines .[1][2] Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the amino group.[1][2] Upon cyclization (e.g., Friedländer condensation), this iodine atom maps directly to the C8 position of the quinoline scaffold—a site often difficult to functionalize via direct electrophilic aromatic substitution on the pre-formed heterocycle.[2]

This guide details the handling, synthetic utility, and validated protocols for utilizing this compound in drug discovery workflows.[1][2]

Strategic Value & Chemical Profile

The "Orthogonal Handle" Advantage

In medicinal chemistry, the quinoline scaffold is a "privileged structure."[2] However, standard synthesis methods often yield substitution at the 5, 6, or 7 positions.[2] Accessing the 8-position is critical for:

-

Metal Chelation: 8-substituted quinolines (e.g., 8-hydroxyquinoline derivatives) are potent chelators used in metallo-enzyme inhibitors.[1][2]

-